Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate
Overview
Description
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13ClO5 and a molecular weight of 272.68 g/mol . This compound is characterized by the presence of a chloro, formyl, and methoxy group attached to a phenoxy ring, which is further connected to an ethyl acetate moiety. It is a versatile compound used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-chloro-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-(4-chloro-2-carboxy-6-methoxyphenoxy)acetate.
Reduction: Ethyl 2-(4-chloro-2-hydroxymethyl-6-methoxyphenoxy)acetate.
Substitution: Ethyl 2-(4-amino-2-formyl-6-methoxyphenoxy)acetate.
Scientific Research Applications
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-chloro-2-hydroxy-6-methoxyphenoxy)acetate: Lacks the formyl group, resulting in different reactivity and applications.
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate: Contains a bromo group instead of a chloro group, affecting its chemical properties and reactivity.
Ethyl 2-(4-chloro-2-formyl-6-ethoxyphenoxy)acetate: Has an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior.
This compound stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYSSJLSUASETN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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